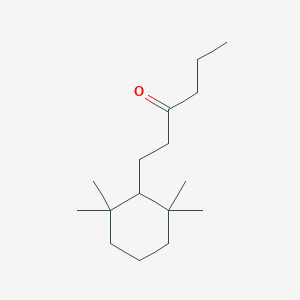
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one is an organic compound with the molecular formula C16H30O It is characterized by a cyclohexane ring substituted with four methyl groups and a hexanone chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one can be synthesized through a multi-step process. One common method involves the hydrogenation of 2,2,6,6-tetramethylcyclohexanone followed by a condensation reaction with hexan-3-one. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and condensation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Formation of 1-(2,2,6,6-tetramethylcyclohexyl)hexanoic acid.
Reduction: Formation of 1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
作用机制
The mechanism of action of 1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .
相似化合物的比较
1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol: Similar structure but with one less methyl group on the cyclohexane ring.
1-(2,2,3,6-Tetramethylcyclohexyl)hexan-3-ol: Similar structure but with different methyl group positions on the cyclohexane ring.
Uniqueness: 1-(2,2,6,6-Tetramethylcyclohexyl)hexan-3-one is unique due to its specific arrangement of methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications .
属性
CAS 编号 |
825637-09-0 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC 名称 |
1-(2,2,6,6-tetramethylcyclohexyl)hexan-3-one |
InChI |
InChI=1S/C16H30O/c1-6-8-13(17)9-10-14-15(2,3)11-7-12-16(14,4)5/h14H,6-12H2,1-5H3 |
InChI 键 |
ARFJCZXAJLBJFL-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)CCC1C(CCCC1(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



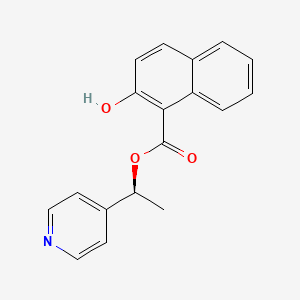
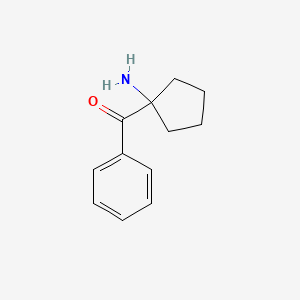
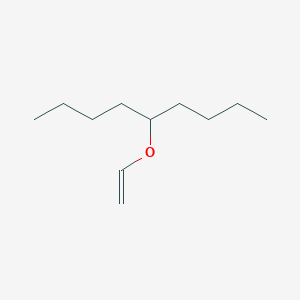
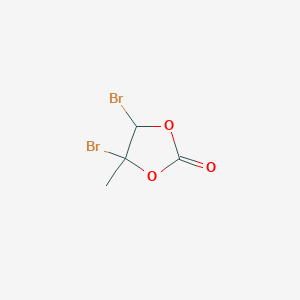
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
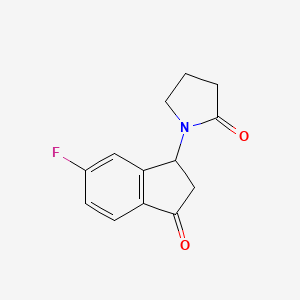
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
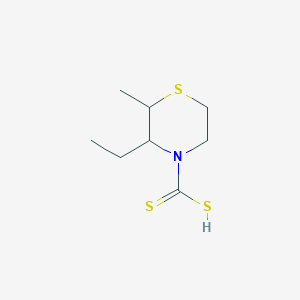
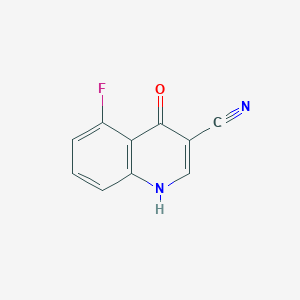
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)

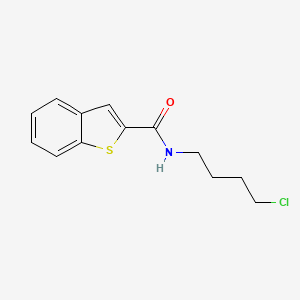
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
